

Lurasidone and Brain-Derived Neurotrophic Factor (BDNF): A Technical Overview

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Compound of Interest

Compound Name: Lurasidone

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Abstract

Lurasidone is a second-generation antipsychotic with a unique receptor-binding profile that contributes to its efficacy in treating schizophrenia and bipolar depression.[1] Beyond its primary effects on dopamine and serotonin receptors, emerging evidence highlights its significant impact on neuroplasticity, largely mediated through the modulation of Brain-Derived Neurotrophic Factor (BDNF). This technical guide provides an in-depth analysis of the relationship between **lurasidone** and BDNF, summarizing key preclinical and clinical findings, detailing the underlying molecular mechanisms and experimental protocols, and presenting quantitative data for researchers, scientists, and drug development professionals.

Introduction to Lurasidone and BDNF

Lurasidone is an atypical antipsychotic approved for the treatment of schizophrenia and depressive episodes associated with bipolar I disorder.[1][2] Its pharmacological profile is distinguished by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, partial agonism at 5-HT1A receptors, and minimal affinity for histaminic H1 and muscarinic M1 receptors.[2][3] This profile is associated with a lower incidence of metabolic side effects, weight gain, and sedation compared to some other second-generation antipsychotics.

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. It plays a crucial role in learning, memory, and mood regulation. Dysregulation of BDNF signaling has been implicated in the pathophysiology of several psychiatric disorders, including schizophrenia and depression. **Lurasidone's** ability

to modulate BDNF expression and signaling is thought to be a key mechanism underlying its therapeutic effects, particularly on cognitive and negative symptoms.

Lurasidone's Receptor Binding Profile

Lurasidone's interaction with multiple receptor systems is central to its mechanism of action. The affinities for key receptors are summarized in the table below. The potent antagonism of the 5-HT7 receptor is particularly noteworthy, as this action is strongly linked to its pro-cognitive effects and its influence on BDNF signaling.

Receptor	Affinity (Ki, nM)	Pharmacological Action
Dopamine D2	1.7	Antagonist
Serotonin 5-HT2A	2.0	Antagonist
Serotonin 5-HT7	0.5	Antagonist
Serotonin 5-HT1A	6.8	Partial Agonist
Noradrenaline α 2C	10.8	Antagonist
Histamine H1	Low Affinity	-
Muscarinic M1	Low Affinity	-

(Data sourced from DrugBank
and related publications)

Effects on BDNF Expression and Protein Levels Preclinical Evidence

Animal studies have consistently demonstrated that **lurasidone** administration increases BDNF expression in key brain regions associated with mood and cognition.

- **Chronic Administration:** Repeated treatment with **lurasidone** has been shown to increase total BDNF mRNA levels in the prefrontal cortex (PFC) and, to a lesser extent, the hippocampus of rats under basal conditions. This increase in mRNA is paralleled by an enhancement of mature BDNF (mBDNF) protein levels in the PFC.

- **Stress Models:** In animal models of depression, such as chronic mild stress (CMS), **lurasidone** treatment restored depleted BDNF mRNA levels in the PFC and normalized the reduced ratio of mature BDNF to its precursor, proBDNF, in the synaptic compartment. In prenatally stressed rats, adolescent treatment with **lurasidone** prevented the reduction of BDNF expression that typically manifests in adulthood.
- **Genetic Models:** In serotonin transporter knockout (SERT-/-) rats, a model for anxiety and depression, chronic **lurasidone** normalized the reduced expression of BDNF in the prefrontal cortex, primarily by regulating specific BDNF transcripts.

Clinical Evidence

Clinical studies have investigated the effects of **lurasidone** on peripheral BDNF levels in patients, with findings suggesting a potential for neurotrophic modulation.

- A randomized controlled trial comparing **lurasidone** with olanzapine in unmedicated schizophrenia patients found that serum BDNF levels increased in both treatment groups after 6 weeks. However, the increase was significantly higher in the olanzapine group.
- It is well-documented that **lurasidone** stimulates BDNF secretion, which is a key factor in neurogenesis.

Signaling Pathways and Molecular Mechanisms

Lurasidone's influence on BDNF is not direct but is mediated through a cascade of intracellular signaling events initiated by its receptor interactions. The 5-HT7 receptor antagonism is considered a primary driver of these effects.

Key Signaling Cascade

- **Receptor Blockade:** **Lurasidone's** high-affinity antagonism of the 5-HT7 receptor is a key initiating event.
- **TrkB Receptor Activation:** Increased BDNF levels lead to the activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).
- **Downstream Pathways:** TrkB activation initiates several downstream signaling cascades crucial for neuroplasticity:

- Akt Pathway: Activation of Protein Kinase B (Akt) is a critical step. Chronic haloperidol and fluvoxamine treatment, for instance, has been shown to increase the phosphorylation of Akt.
- ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway is also engaged, playing a role in gene expression and protein synthesis.
- CREB Phosphorylation: Both Akt and ERK pathways converge on the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that directly promotes the transcription of the Bdnf gene.

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical and clinical studies.

Table 1: Preclinical Effects of Lurasidone on BDNF Expression

Study Model	Brain Region	Treatment Details	Outcome	Citation
Healthy Rats (Basal)	Prefrontal Cortex	Chronic Lurasidone	↑ Total BDNF mRNA, ↑ Mature BDNF Protein	
Healthy Rats (Basal)	Hippocampus	Chronic Lurasidone	↑ Total BDNF mRNA (lesser extent than PFC)	
Chronic Mild Stress (Rats)	Prefrontal Cortex	Chronic Lurasidone	Restored BDNF mRNA levels; Normalized mBDNF/proBDNF ratio	
SERT-/- Rats	Prefrontal Cortex	Chronic Lurasidone	Normalized reduced BDNF expression (via specific transcripts)	
Prenatal Stress (Rats)	Prefrontal Cortex	Adolescent Lurasidone Treatment	Prevented adult deficit in BDNF expression	

Table 2: Clinical Effects of Lurasidone on Serum BDNF

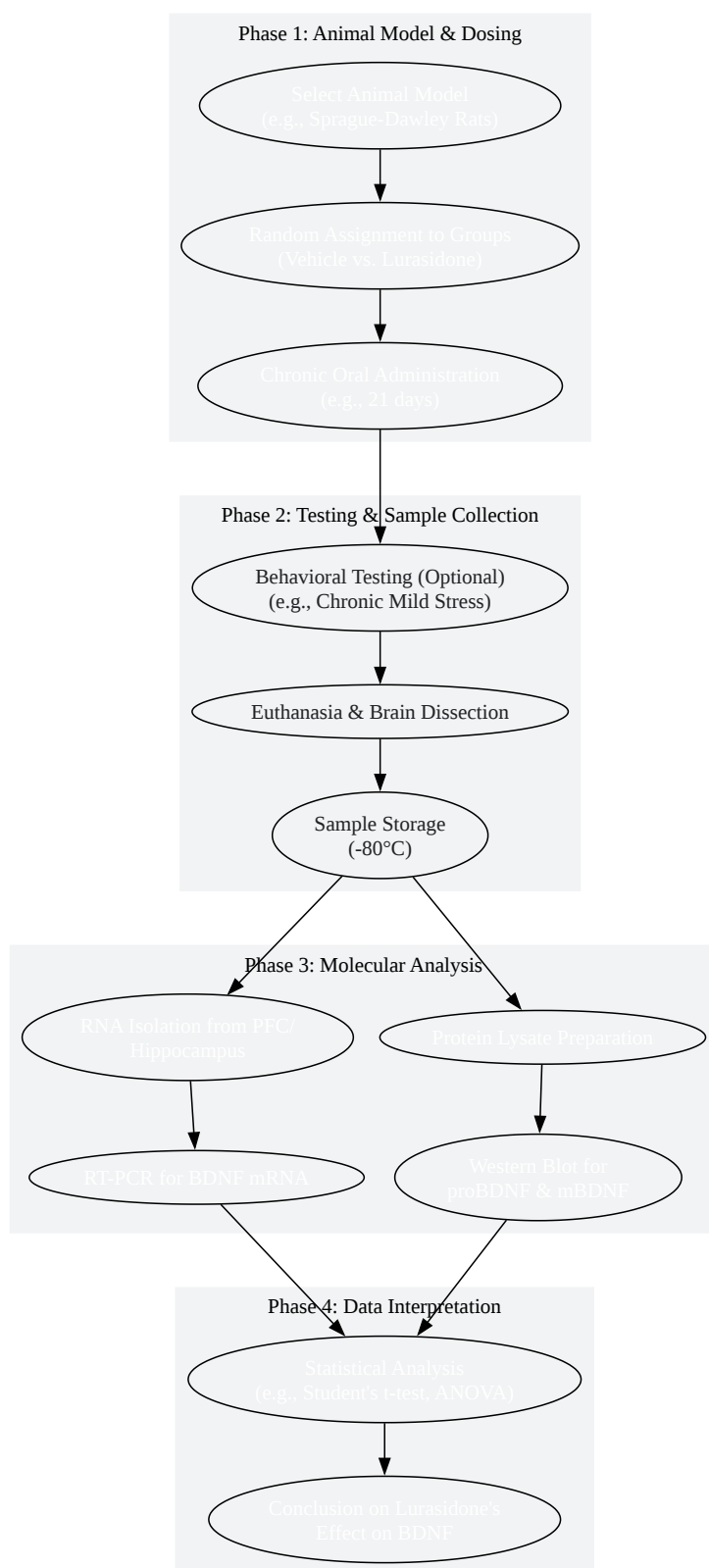
Patient Population	Comparator	Treatment Duration	Outcome on Serum BDNF	Citation
Schizophrenia	Olanzapine	6 weeks	↑ BDNF levels (significant, but less than olanzapine group)	

Experimental Protocols

The methodologies employed in studying the **lurasidone**-BDNF relationship are crucial for interpreting the results. Below are summaries of typical protocols.

Animal Studies

- **Subjects:** Adult male Sprague-Dawley rats are commonly used. For genetic models, serotonin transporter knockout (SERT^{-/-}) rats are employed.
- **Drug Administration:** **Lurasidone** is typically administered orally (per os) by gavage. Doses in rat studies often range from 1 to 10 mg/kg. Chronic treatment regimens usually last for several weeks.
- **Tissue Collection:** Following the treatment period and any behavioral testing, animals are sacrificed, and specific brain regions (e.g., prefrontal cortex, hippocampus) are rapidly dissected, frozen on dry ice, and stored at -80°C for later analysis.
- **BDNF mRNA Quantification:** Total RNA is isolated from brain tissue using methods like guanidinium isothiocyanate/phenol extraction. Real-Time Polymerase Chain Reaction (RT-PCR) is then used to quantify the expression levels of total BDNF mRNA and specific exon variants.
- **BDNF Protein Quantification:** Western blotting is used to measure the protein levels of both the precursor (proBDNF, ~32 kDa) and mature (mBDNF, ~14 kDa) forms of BDNF.



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Clinical Studies

- Design: Studies are often randomized, active-controlled, parallel-group clinical trials.
- Participants: Unmedicated patients diagnosed with schizophrenia or bipolar disorder are recruited.
- Intervention: Patients receive monotherapy with **lurasidone** or a comparator drug (e.g., olanzapine) for a defined period, such as 6 weeks.
- Biomarker Measurement: Blood samples are collected at baseline and at the end of the treatment period. Serum is isolated to measure levels of neurotrophins, including BDNF, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Clinical Assessment: Psychopathology is assessed using scales like the Positive and Negative Syndrome Scale (PANSS).

Conclusion

The evidence strongly indicates that **lurasidone** modulates neuroplasticity by increasing the expression of BDNF and activating its downstream signaling pathways. This effect, likely driven by its potent 5-HT₇ receptor antagonism, is observed in key brain regions integral to mood and cognition. In preclinical models of stress and disease, **lurasidone** demonstrates an ability to normalize deficits in the BDNF system. While clinical data on peripheral BDNF levels are still emerging, the collective findings support the hypothesis that **lurasidone**'s therapeutic benefits, particularly for cognitive and depressive symptoms, are at least partially mediated by its positive influence on neurotrophic factors. Further research is warranted to fully elucidate the downstream synaptic consequences of **lurasidone**-induced BDNF modulation and to correlate these molecular changes with specific clinical outcomes in patient populations.

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